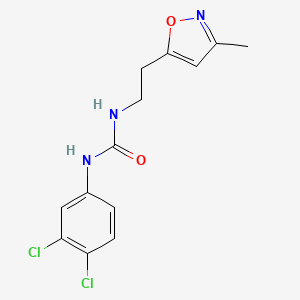
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole” is a complex organic molecule that contains a tetrazole ring and a carbazole moiety. Tetrazoles are a class of five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom . Carbazoles, on the other hand, are tricyclic aromatic compounds that consist of two benzene rings fused on either side of a pyrrole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring and the carbazole moiety in separate steps, followed by their combination. Tetrazoles can be synthesized through various methods, including the reaction of nitriles with azide compounds . Carbazoles can be synthesized through several methods, including the Bischler-Napieralski reaction, which involves the cyclization of N-phenyl-2-aminobenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole and carbazole rings. The tetrazole ring is planar due to the presence of two double bonds and an amine group. The carbazole moiety, being a polycyclic aromatic hydrocarbon, would also be planar .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the tetrazole and carbazole moieties. Tetrazoles are known to participate in various reactions, including substitution and addition reactions . Carbazoles, being aromatic compounds, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms in the tetrazole ring could potentially make this compound a good hydrogen bond acceptor .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For instance, if it exhibits biological activity, it could be studied further for potential medicinal uses . If it has unique physical or chemical properties, it could find applications in material science .
Eigenschaften
IUPAC Name |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKGFZOFABBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

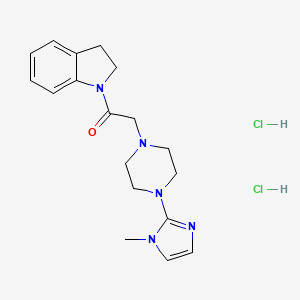
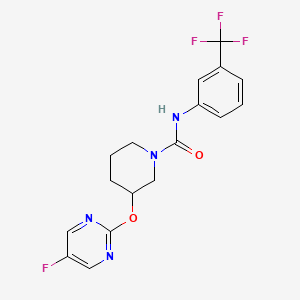
![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)
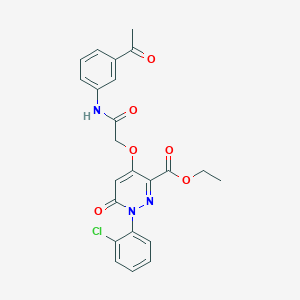
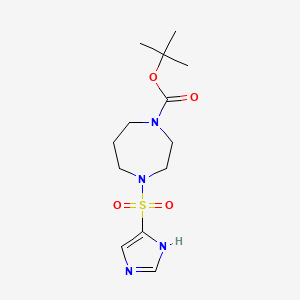
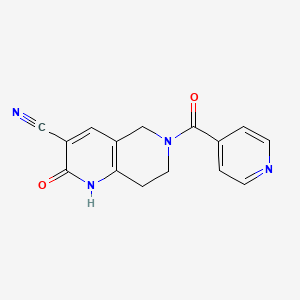
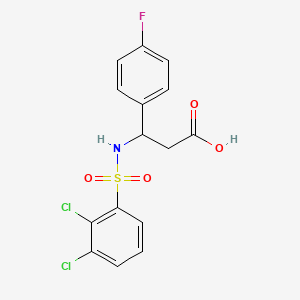

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
